Enzyme Inhibition Profile: 2-(2,2,2-Trifluoroethyl)benzaldehyde vs. a Structurally Related ALDH3A1 Inhibitor
In a direct head-to-head comparison, 2-(2,2,2-trifluoroethyl)benzaldehyde demonstrates a quantifiable difference in its ability to inhibit human aldehyde dehydrogenase 3A1 (ALDH3A1) compared to a related inhibitor, CHEMBL1492620 (B37) [1]. The target compound exhibits an IC50 value of 2.10E+3 nM (2.1 µM) for ALDH3A1 inhibition, whereas CHEMBL1492620 shows a stronger inhibition with an IC50 of 1.00E+3 nM (1.0 µM) under identical assay conditions [1]. This 2.1-fold difference in potency is a critical parameter for researchers designing selective ALDH3A1 modulators [2].
| Evidence Dimension | Inhibition of human ALDH3A1 enzyme |
|---|---|
| Target Compound Data | IC50 = 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | CHEMBL1492620 (B37) IC50 = 1.00E+3 nM (1.0 µM) |
| Quantified Difference | The target compound is 2.1-fold less potent than the comparator. |
| Conditions | Assay: Spectrophotometric analysis of benzaldehyde oxidation; Preincubation: 1 minute with compound; Enzyme: human ALDH3A1. |
Why This Matters
This specific, comparative potency data allows for a rational choice between two structurally distinct scaffolds in ALDH3A1-related research, enabling fine-tuning of biological activity.
- [1] BindingDB. BDBM50447072 (2-(2,2,2-Trifluoroethyl)benzaldehyde) and BDBM50447069 (CHEMBL1492620) IC50 data for human ALDH3A1. http://ww.bindingdb.org (accessed 2026-04-23). View Source
- [2] US Patent 9,327,112 B2. Regulators of aldehyde dehydrogenase ALDH3A1 and related therapeutic methods. 2014. View Source
